molecular formula C19H22N2 B12921424 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine CAS No. 496871-64-8

2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine

Cat. No.: B12921424
CAS No.: 496871-64-8
M. Wt: 278.4 g/mol
InChI Key: LRFPUWGFUZFCKG-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is an organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phenyl-substituted cyclohexanone with an amine in the presence of a catalyst can lead to the formation of the desired acridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a phenyl group attached to a ketone.

    Benzylamine: Contains a benzyl group attached to an amine.

    Acridine: The parent compound of the acridine derivatives.

Uniqueness

2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is unique due to its specific structure, which combines the properties of acridines with additional functional groups. This uniqueness contributes to its diverse applications and potential in various fields .

Properties

CAS No.

496871-64-8

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine

InChI

InChI=1S/C19H22N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,20,21)

InChI Key

LRFPUWGFUZFCKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3CC(CCC3=N2)C4=CC=CC=C4)N

Origin of Product

United States

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